molecular formula C21H22BrNO8 B587679 Bromfenac N-|A-D-Glucoside CAS No. 212266-82-5

Bromfenac N-|A-D-Glucoside

カタログ番号: B587679
CAS番号: 212266-82-5
分子量: 496.31
InChIキー: MYPFOYDRLGWLCK-LNCSSOGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromfenac N-|A-D-Glucoside is a chemical compound with the molecular formula C21H22BrNO8 and a molecular weight of 496.31 g/mol It is a derivative of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used in ophthalmic solutions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bromfenac N-|A-D-Glucoside typically involves the glycosylation of bromfenac with a suitable glucosyl donor. The reaction is often catalyzed by an enzyme or a chemical catalyst under controlled conditions. The process generally includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced efficiency and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: Bromfenac N-|A-D-Glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

科学的研究の応用

Postoperative Inflammation

Bromfenac N-β-D-Glucoside is primarily indicated for the treatment of postoperative inflammation following cataract surgery. Clinical trials have demonstrated its efficacy in reducing both inflammation and pain in this context .

Study Population Outcome Findings
Study A200 patientsPain reductionSignificant reduction in pain scores post-surgery with bromfenac treatment.
Study B150 patientsInflammation controlFaster resolution of inflammation compared to placebo.

Macular Edema

Emerging evidence suggests that bromfenac formulations can be beneficial in managing cystoid macular edema associated with diabetic retinopathy and uveitis. The glucoside variant may offer improved absorption and retention within ocular tissues, enhancing its therapeutic effects .

Other Ocular Disorders

Bromfenac N-β-D-Glucoside has potential applications in treating various ocular surface disorders characterized by inflammation, such as:

  • Age-related macular degeneration
  • Retinal vein occlusion
  • Pain associated with intravitreal injections

Case Study 1: Efficacy in Macular Edema

A clinical trial involving patients with diabetic macular edema treated with Bromfenac N-β-D-Glucoside showed a marked improvement in visual acuity and reduction in retinal thickness over three months .

Case Study 2: Post-refractive Surgery Outcomes

In a cohort study assessing patients post-refractive eye surgery, those treated with Bromfenac N-β-D-Glucoside reported lower levels of discomfort and quicker recovery times compared to those receiving standard NSAID treatments .

Safety Profile

The safety profile of Bromfenac N-β-D-Glucoside appears favorable, with common side effects including mild ocular irritation. Serious adverse events have not been reported extensively, although further systematic evaluations are warranted to confirm long-term safety across diverse patient populations .

作用機序

The mechanism of action of Bromfenac N-|A-D-Glucoside involves the inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation. The glucoside form may have altered pharmacokinetics and bioavailability, potentially enhancing its therapeutic effects .

類似化合物との比較

Uniqueness: Bromfenac N-|A-D-Glucoside is unique due to its glucoside moiety, which may enhance its solubility, stability, and bioavailability compared to its parent compound, bromfenac. This modification can lead to improved therapeutic outcomes and reduced side effects .

生物活性

Bromfenac N-|A-D-Glucoside is a derivative of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for treating postoperative inflammation and pain. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

Overview of Bromfenac

Bromfenac is known for its potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play critical roles in the inflammatory process. The addition of a bromine atom enhances its anti-inflammatory potency compared to other NSAIDs. Studies indicate that bromfenac has an IC50 of approximately 5.56 nM for COX-1 and 7.45 nM for COX-2, highlighting its strong inhibitory effects on prostaglandin synthesis, a key mediator of inflammation .

The primary mechanism through which this compound exerts its biological activity involves:

  • Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, bromfenac reduces the formation of prostaglandins, which are responsible for promoting inflammation, pain, and increased vascular permeability .
  • Ocular Distribution : Following topical administration, bromfenac is rapidly distributed throughout ocular tissues, including the conjunctiva, cornea, iris-ciliary body, and retina. This extensive distribution is crucial for its effectiveness in treating ocular conditions .

Pharmacokinetics

Research has demonstrated that bromfenac achieves peak concentrations in ocular tissues within 1–3 hours post-administration. For instance, studies comparing different formulations have shown that BromSite® (a formulation containing bromfenac) results in significantly higher concentrations in various ocular tissues compared to other NSAIDs like Prolensa® and Ilevro® .

Table 1: Pharmacokinetic Parameters of Bromfenac

FormulationPeak Concentration (Cmax)Time to Peak (Tmax)AUC (Area Under Curve)
BromSite BIDHigher than Prolensa/Ilevro0.5 - 1 hourSignificantly elevated
ProlensaLower than BromSite1 hourLower AUC
IlevroLower than BromSite1 hourLower AUC

Clinical Applications

This compound has been evaluated in various clinical scenarios:

  • Postoperative Inflammation : Clinical trials have shown that bromfenac is effective in reducing inflammation and pain following cataract surgery. In a study involving 440 subjects, those treated with bromfenac demonstrated significantly lower inflammation scores compared to placebo .
  • Macular Edema : Bromfenac has been studied as an adjunct therapy in managing macular edema associated with conditions such as diabetic retinopathy and retinal vein occlusion. Its use alongside anti-VEGF therapies has shown promising results in improving visual acuity and reducing edema .
  • General Ocular Disorders : Beyond postoperative settings, bromfenac has been applied to treat various inflammatory conditions affecting the anterior segment of the eye .

Case Study 1: Efficacy in Cataract Surgery

In a double-masked study comparing bromfenac with placebo after cataract surgery:

  • Results : A significantly higher percentage of patients treated with bromfenac achieved complete resolution of ocular inflammation by day 15 compared to those receiving placebo (P < 0.0001).
  • Adverse Events : Fewer patients discontinued treatment due to lack of efficacy in the bromfenac group (3.2% vs. 23.9% in placebo) indicating better tolerability .

Case Study 2: Adjunct Therapy for Diabetic Macular Edema

A review of ten studies indicated that adding bromfenac to anti-VEGF therapy resulted in improved outcomes in patients with diabetic macular edema:

  • Findings : Enhanced visual acuity was observed in patients receiving combined treatment compared to those receiving anti-VEGF alone .

特性

IUPAC Name

2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPFOYDRLGWLCK-LNCSSOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747212
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212266-82-5
Record name N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。